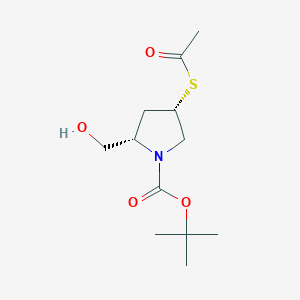
1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2S,4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2S,4S)-, also known as 1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2S,4S)-, is a useful research compound. Its molecular formula is C12H21NO4S and its molecular weight is 275.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2S,4S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2S,4S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2S,4S)- is a compound of significant interest in pharmaceutical chemistry due to its diverse biological activities. This article provides a detailed overview of the compound's biological activity, including its chemical properties, synthesis methods, and relevant research findings.
- Molecular Formula : C11H17NO4S
- Molecular Weight : 259.32 g/mol
- CAS Number : 136140-32-4
- Appearance : Typically appears as a white powder.
Synthesis Methods
The synthesis of 1-Pyrrolidinecarboxylic acid derivatives often involves multi-step organic reactions. For instance, the compound can be synthesized through the reaction of pyrrolidine derivatives with acetylthio and hydroxymethyl groups under controlled conditions. The details of the synthesis pathway are crucial for understanding its biological activity and potential applications in drug development.
Antimicrobial Activity
Research indicates that compounds similar to 1-Pyrrolidinecarboxylic acid exhibit antimicrobial properties. For example, studies on related thioester derivatives have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics .
Anticancer Properties
The compound's structural characteristics may contribute to its anticancer activity. Preliminary studies have indicated that pyrrolidine derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 and K-562. This activity is often attributed to their ability to interfere with cellular signaling pathways involved in cancer progression .
In Silico Studies
Molecular docking studies have been employed to predict the binding affinity of 1-Pyrrolidinecarboxylic acid derivatives with various biological targets. These studies suggest that the compound may act as an inhibitor for specific protein kinases involved in cancer and other diseases .
Case Studies
Wissenschaftliche Forschungsanwendungen
Intermediate in Antibiotic Synthesis
This compound is recognized as an important intermediate in the synthesis of doripenem, a broad-spectrum carbapenem antibiotic. Doripenem is used to treat serious bacterial infections and is particularly effective against multidrug-resistant strains. The synthesis pathway typically involves the conversion of this pyrrolidine derivative to achieve the desired antibiotic structure .
Synthesis and Production
The production of 1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)- involves various synthetic routes that utilize readily available starting materials. The process often includes:
- Acetylation : Introducing the acetylthio group to the pyrrolidine backbone.
- Hydroxymethylation : Modifying the compound to enhance solubility and biological activity.
These synthetic methods are crucial for large-scale production in pharmaceutical contexts .
Case Study 1: Synthesis of Doripenem
A detailed study highlighted the efficiency of using 1-Pyrrolidinecarboxylic acid derivatives as intermediates in the synthesis of doripenem. The research documented a multi-step synthesis that involved this compound, showcasing its utility in producing complex antibiotic structures with high yield and purity .
Case Study 2: Structure-Activity Relationship Studies
Another investigation focused on the structure-activity relationships (SAR) of pyrrolidine derivatives. This study explored modifications to the core structure of 1-Pyrrolidinecarboxylic acid to enhance biological activity against specific pathogens. The findings suggested that subtle changes in functional groups could significantly affect the efficacy of these compounds as therapeutic agents .
Eigenschaften
IUPAC Name |
tert-butyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-8(15)18-10-5-9(7-14)13(6-10)11(16)17-12(2,3)4/h9-10,14H,5-7H2,1-4H3/t9-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIBLNJSWPMUGC-UWVGGRQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC(N(C1)C(=O)OC(C)(C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













